molecular formula C13H9BClFN2O5 B12837651 5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12837651
M. Wt: 338.48 g/mol
InChI Key: YARGFVSGOJRMQM-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a nitro group, a chloro group, and a fluorine atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrophenylboronic acid with 2-fluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) and water mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.

Scientific Research Applications

5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes and sensors for detecting specific biomolecules.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The nitro and chloro groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitrophenylboronic acid: A precursor in the synthesis of the target compound.

    2-Fluorobenzeneboronic acid: Another precursor used in the synthesis.

    Phenylboronic acid: A simpler boronic acid derivative used in various organic syntheses.

Uniqueness

5-(5-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to its combination of functional groups, which confer distinct reactivity and versatility. The presence of both electron-withdrawing and electron-donating groups allows for a wide range of chemical transformations and applications in different fields.

Properties

Molecular Formula

C13H9BClFN2O5

Molecular Weight

338.48 g/mol

IUPAC Name

[5-[(5-chloro-2-nitrophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BClFN2O5/c15-8-2-4-12(18(22)23)11(6-8)17-13(19)7-1-3-10(16)9(5-7)14(20)21/h1-6,20-21H,(H,17,19)

InChI Key

YARGFVSGOJRMQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])F)(O)O

Origin of Product

United States

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